Trioxidane

Catalog No.
S586376
CAS No.
12596-80-4
M.F
H2O3
M. Wt
50.014 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trioxidane

CAS Number

12596-80-4

Product Name

Trioxidane

Molecular Formula

H2O3

Molecular Weight

50.014 g/mol

InChI

InChI=1S/H2O3/c1-3-2/h1-2H

InChI Key

JSPLKZUTYZBBKA-UHFFFAOYSA-N

SMILES

OOO

Canonical SMILES

OOO

Trioxidane is an inorganic hydroxy compound.

Trioxidane (CAS 12596-80-4), systematically known as dihydrogen trioxide, is a reactive polyoxide of hydrogen that functions as a stoichiometric donor of singlet oxygen in specialized chemical synthesis and advanced oxidation processes [1]. Unlike standard industrial oxidants, trioxidane features an extended zigzag oxygen chain that imparts a lower pKa of 9.5 ± 0.2 and a standard enthalpy of formation of -90.27 ± 0.70 kJ/mol, distinguishing its thermodynamic profile from conventional peroxides [2]. Commercially relevant for low-temperature oxidation workflows and as the active intermediate in the Peroxone process, it is typically generated or stabilized in specific organic solvents, offering a decomposition profile that yields only water and singlet oxygen without the extensive radical propagation typical of other oxidants [1].

Substituting trioxidane with hydrogen peroxide (H2O2) or ozone (O3) fundamentally alters the reaction mechanism and thermodynamic profile of the oxidation system, leading to generic substitution failure in precision workflows [1]. While hydrogen peroxide is stable in aqueous conditions and typically relies on hydroxyl radical pathways or transition-metal catalysis for activation, trioxidane acts as a direct, catalyst-free donor of singlet oxygen via a specific retro-2+2+2 decomposition mechanism [2]. Furthermore, in non-aqueous, low-temperature environments (-20 °C to -78 °C), trioxidane selectively oxidizes organic sulfides to sulfoxides without the over-oxidation or unpredictable radical propagation that occurs when attempting to force standard ozone or peroxide mixtures into similar synthetic roles [1].

Controlled Singlet Oxygen Release Kinetics in Organic Solvents

Trioxidane provides a first-order release of singlet oxygen in organic solvents, which is critical for precision oxidation workflows. In acetone-d6 at 20 °C, trioxidane exhibits a half-life of 16 ± 2 minutes, whereas in aqueous environments it decomposes in approximately 20 milliseconds[1]. This stark contrast allows for controlled storage at -20 °C—where solutions in diethyl ether remain stable for up to a week—and precise application in non-aqueous synthesis, unlike hydrogen peroxide which requires transition-metal activation to yield comparable reactive oxygen species [2].

Evidence DimensionHalf-life at 20 °C
Target Compound Data16 ± 2 minutes (in acetone-d6)
Comparator Or Baseline~20 milliseconds (in aqueous solution)
Quantified Difference48,000-fold increase in half-life in organic solvents vs. water
ConditionsAcetone-d6 vs. aqueous solution at 20 °C

Enables procurement for low-temperature, non-aqueous synthetic workflows where controlled singlet oxygen delivery is required without metal catalysts.

Enhanced Acidity for Solvent-Specific Complexation

The extended oxygen chain of trioxidane alters its electronic distribution, resulting in a significantly lower pKa compared to its closest analog, hydrogen peroxide. Trioxidane demonstrates a pKa of 9.5 ± 0.2, making it a stronger proton donor than H2O2, which has a pKa of approximately 11.6 [1]. This enhanced acidity facilitates stronger hydrogen-bonded complexes with oxygen-containing bases and organic solvents, which is the primary mechanism that mitigates its rapid breakdown and allows for its isolation and handling in specialized chemical manufacturing[1].

Evidence DimensionAcid dissociation constant (pKa)
Target Compound Data9.5 ± 0.2
Comparator Or BaselineHydrogen peroxide (pKa ~11.6)
Quantified Difference~2.1 pKa unit difference (over 100 times more acidic)
ConditionsStandard aqueous/solvent extrapolated conditions at 298 K

The higher acidity dictates solvent selection and handling protocols, allowing buyers to stabilize the compound via specific hydrogen-bonding solvents.

Structural Hyperconjugation Driving Thermodynamic Reactivity

The reactivity of trioxidane is structurally driven by hyperconjugation between oxygen lone pairs and the σ* orbitals of the O-H bonds. This effect compresses the terminal O-O bonds to approximately 138.8 pm, which is significantly shorter than the standard 145.8 pm O-O bond found in hydrogen peroxide[1]. This structural tension and the resulting standard enthalpy of formation (-90.27 ± 0.70 kJ/mol) explain its oxidative capacity and its ability to act as the active intermediate in advanced oxidation processes, outperforming baseline peroxides in catalyst-free environments [2].

Evidence DimensionTerminal O-O bond length
Target Compound Data138.8 pm
Comparator Or BaselineHydrogen peroxide (145.8 pm)
Quantified Difference7.0 pm reduction in terminal O-O bond length
ConditionsQuantum chemical calculations and high-resolution spectroscopy

Validates the compound's thermodynamic instability and high reactivity, justifying its selection for rapid, catalyst-free oxidation systems.

Precursor for High-Yield Singlet Oxygen Generation

Trioxidane is deployed in non-aqueous environments, such as acetone or diethyl ether at low temperatures, to generate singlet oxygen without the need for photosensitizers or heavy metal catalysts. This directly leverages its 16-minute half-life in organic solvents, enabling the clean synthesis of endoperoxides where radical chain propagation from standard peroxides would cause unwanted side reactions [1].

Advanced Groundwater Remediation via the Peroxone Process

In environmental engineering, the in situ generation of trioxidane via the reaction of ozone and hydrogen peroxide is utilized to degrade recalcitrant polycyclic organic compounds. Procuring systems optimized for trioxidane intermediate formation capitalizes on its hyperconjugative structural reactivity, ensuring higher oxidative efficiency than using either precursor independently [2].

Low-Temperature Selective Epoxidations and Sulfoxidations

Due to its enhanced acidity (pKa 9.5) and stability at -20 °C in organic solvents, stabilized trioxidane solutions are effective for selective oxidations of organic sulfides to sulfoxides in temperature-sensitive pharmaceutical intermediate synthesis. It outperforms conventional hydrogen peroxide, which lacks sufficient reactivity without harsh activation conditions [1].

XLogP3

-0.9

Wikipedia

Trioxidane
Trioxidanyl

Dates

Last modified: 02-18-2024

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